The compound is cataloged under the CAS number 2411635-03-3 and is recognized for its potential applications in medicinal chemistry and material science. Its structure features a brominated pyridine ring, which is often associated with biological activity due to the electron-withdrawing nature of the bromine atom, enhancing reactivity in various chemical processes .
The synthesis of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile can be approached through several methods, typically involving the formation of the cyclobutene ring followed by functionalization at the nitrogen and carbon centers.
Key steps in synthesis may include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile features:
The compound's structural representation can be expressed using SMILES notation: BrC1=CC=CC(=N1)C1(C=C(C1)C)C#N
, indicating the connectivity of atoms and functional groups .
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile can undergo various chemical reactions:
Reactions may require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations.
The mechanism of action for compounds like 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile often involves:
Data from studies indicate that compounds with similar structures may interact with biological targets through mechanisms involving enzyme inhibition or receptor binding .
Key physical and chemical properties include:
Relevant Data:
The applications of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile are diverse:
Research continues to explore its utility in various fields, including pharmaceuticals and agrochemicals, highlighting its potential as a versatile compound in synthetic organic chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2